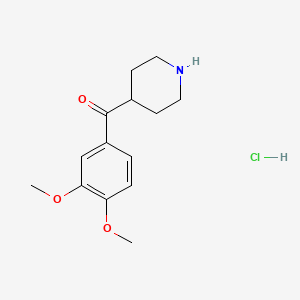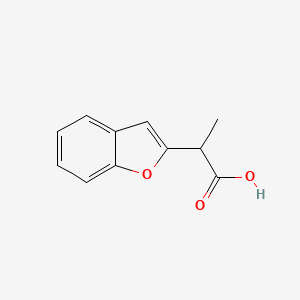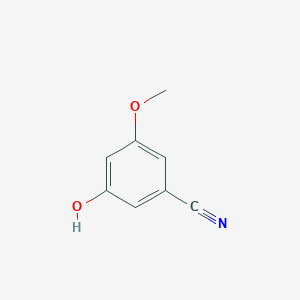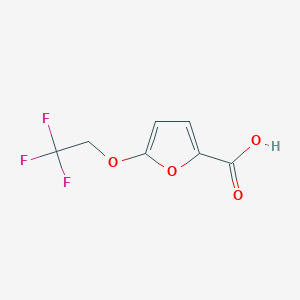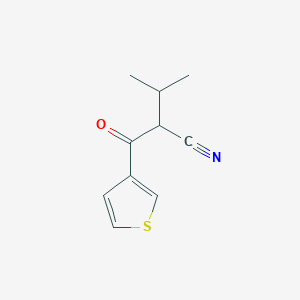![molecular formula C7H10N2OS B3376989 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1250303-86-6](/img/structure/B3376989.png)
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol
Vue d'ensemble
Description
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, also known as PSEM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience and pharmacology. PSEM is a highly potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
Mécanisme D'action
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol selectively binds to the mGluR4 receptor, which is primarily expressed in the brain and spinal cord. This receptor is involved in the regulation of glutamate release and synaptic plasticity, which are critical processes for learning and memory. By binding to the mGluR4 receptor, this compound enhances the activity of the receptor, leading to increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced symptoms of neurological disorders. It has also been demonstrated to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is its high potency and selectivity for the mGluR4 receptor, which allows for precise modulation of glutamate release and synaptic plasticity. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to administer in vivo.
Orientations Futures
There are many potential future directions for research on 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, including further investigation of its therapeutic potential in neurological disorders, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity. Additionally, this compound could be used as a tool for understanding the role of the mGluR4 receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. This compound has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(pyrimidin-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDDHMKFHZCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)

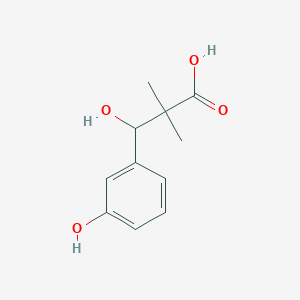
![1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B3376928.png)

